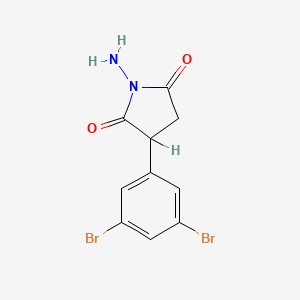

N-Amino-2-(3,5-dibromophenyl)succinimide

Description

Overview of Succinimide (B58015) Derivatives in Chemical and Biological Research

Succinimides, characterized by a pyrrolidine-2,5-dione ring, are a class of heterocyclic compounds that have garnered significant attention in chemical and biological research. nih.govresearchgate.net This scaffold is considered a "privileged" structure in drug design due to its ability to interact with a wide array of biological targets. researchgate.net The hydrophobicity and neutral nature of many succinimide derivatives allow them to cross biological membranes with relative ease. researchgate.net

Historically, succinimide derivatives have been prominent in the development of anticonvulsant drugs, with ethosuximide, phensuximide, and methsuximide (B1676420) being notable examples used to treat epilepsy. researchgate.netwikipedia.orgrsc.org However, the applications of succinimide-based compounds extend far beyond neurology. Researchers have synthesized and identified succinimide derivatives with a broad spectrum of pharmacological activities. nih.govresearchgate.net These activities are diverse and include anti-inflammatory, antimicrobial, antitumor, and analgesic properties. nih.govresearchgate.net Furthermore, these compounds have been investigated as enzyme inhibitors, targeting proteins like acetylcholinesterase and the mitochondrial rhomboid protease PARL. mdpi.comnih.gov The versatility of the succinimide core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening and the development of structure-activity relationships (SAR) to optimize therapeutic potential. nih.gov

Table 1: Documented Biological Activities of Succinimide Scaffolds

| Biological Activity | Description |

|---|---|

| Anticonvulsant | Used in the treatment of seizures and epilepsy. nih.govrsc.org |

| Antitumor | Shows potential in inhibiting the growth of cancer cells. nih.govresearchgate.net |

| Anti-inflammatory | Exhibits properties that can reduce inflammation. nih.govresearchgate.net |

| Antimicrobial | Active against various bacteria and fungi. nih.govresearchgate.net |

| Enzyme Inhibition | Capable of inhibiting specific enzymes, such as proteases and acetylcholinesterase. nih.govmdpi.comnih.gov |

| 5-HT Receptor Ligands | Interacts with serotonin (B10506) receptors, suggesting potential applications in neuropsychiatric disorders. nih.gov |

Rationale for Research on Halogenated Succinimide Scaffolds

The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. Halogen groups are prominent features in many pharmaceuticals and advanced materials. rsc.org Introducing halogens onto a succinimide scaffold, such as in the dibromophenyl group of N-Amino-2-(3,5-dibromophenyl)succinimide, can have several strategic advantages.

Halogenation can influence a compound's:

Lipophilicity: Affecting its ability to cross cell membranes and its distribution in the body.

Metabolic Stability: Halogens can block sites of metabolic oxidation, potentially increasing the drug's half-life.

Binding Affinity: Halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance binding to target proteins.

The use of halogenated succinimides like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) as reagents in organic synthesis is well-known, particularly for stereoselective halogenation reactions. nih.gov In the context of drug design, the introduction of a halogen, such as iodine, can also provide a chemical handle for further structural modifications to generate more complex molecules. rsc.org The planar and heteroaromatic nature of certain drug scaffolds allows them to intercalate with DNA, and halogenation can influence this interaction, which is a mechanism of action for some antimicrobial and anticancer agents. mdpi.com

Historical Context of N-Amino Succinimides

While many succinimide derivatives are substituted at the carbon positions of the ring or have various groups attached to the imide nitrogen, the specific sub-class of N-amino succinimides carries a primary amino (-NH2) group directly on the nitrogen atom of the succinimide ring. The synthesis of N-unsubstituted succinimides can be challenging, and various methods have been explored to create these structures. acs.org

The introduction of an N-amino group or related functionalities is a key area of investigation. Research into racemic 2-amino-N-substituted succinimides has led to the identification of compounds with significant anticonvulsant activity against seizures induced by electroshock and pentylenetetrazol. nih.gov In other molecular contexts, the presence of a primary amino group has been shown to be crucial for maintaining potent antitumor activity. acs.org The N-amino moiety provides a site for potential further chemical derivatization and can alter the electronic properties and hydrogen bonding capabilities of the succinimide ring, thereby influencing its interaction with biological targets.

Structure

3D Structure

Properties

CAS No. |

93553-54-9 |

|---|---|

Molecular Formula |

C10H8Br2N2O2 |

Molecular Weight |

347.99 g/mol |

IUPAC Name |

1-amino-3-(3,5-dibromophenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C10H8Br2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(15)14(13)10(8)16/h1-3,8H,4,13H2 |

InChI Key |

OOSSWCWBQQTOTN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)N)C2=CC(=CC(=C2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for N Amino 2 3,5 Dibromophenyl Succinimide and Analogues

Classical Synthesis Routes to Succinimide (B58015) Core Structures

The succinimide ring, or pyrrolidine-2,5-dione, is a fundamental heterocyclic scaffold in organic chemistry. researchgate.net The most common and classical method for its synthesis involves the reaction of succinic anhydride (B1165640) with an amine. mdpi.combeilstein-archives.org This reaction typically proceeds in two stages: the initial acylation of the amine by the anhydride to form a succinamic acid intermediate, followed by a cyclodehydration step to yield the final succinimide ring. mdpi.com Various solvents such as diethyl ether, toluene, and 1,2-dimethoxyethane (B42094) have been employed for the initial acylation, which generally occurs under mild conditions with high yields. mdpi.com

A general representation of this classical synthesis is depicted below:

Step 1: Acylation Succinic Anhydride + Amine → Succinamic Acid

Step 2: Cyclodehydration Succinamic Acid → N-Substituted Succinimide + Water

This traditional approach has been widely utilized for the preparation of a diverse array of N-substituted succinimides by varying the starting amine. mdpi.com

Targeted Functionalization Strategies for N-Amino and Phenyl Substitutions

To synthesize the target molecule, N-Amino-2-(3,5-dibromophenyl)succinimide, specific functional groups must be introduced onto the succinimide core. This involves the strategic incorporation of a 3,5-dibromophenyl group at the 2-position of the ring and an amino group on the nitrogen atom.

The introduction of the 3,5-dibromophenyl group at the C-2 position of the succinimide ring is a key step. While direct synthesis from a substituted succinic anhydride is one possible route, another common strategy involves the Michael addition of a nucleophile to a maleimide (B117702) derivative. acs.orgnih.gov For the synthesis of 2-(3,5-dibromophenyl)succinimide (B14595284) derivatives, this would typically involve the reaction of a 3,5-dibromophenyl-containing nucleophile with a suitable maleimide.

Alternatively, the synthesis can start from a precursor already containing the dibromophenyl moiety. For instance, the synthesis of related compounds has been achieved through the reaction of an isolated compound with a maleimide moiety in the presence of a catalyst like lithium perchlorate (B79767) in water at elevated temperatures. nih.gov

The final step in the synthesis of the target compound is the introduction of the amino group at the nitrogen atom of the succinimide ring. This N-amination can be challenging. A common method for introducing an N-substituent is through the reaction of the corresponding amine with succinic anhydride. mdpi.com In the case of N-amino succinimides, hydrazine (B178648) or a protected hydrazine derivative can be used as the nitrogen source.

For instance, the reaction of a pre-formed 2-(3,5-dibromophenyl)succinimide with a suitable aminating agent would yield the desired N-Amino-2-(3,5-dibromophenyl)succinimide. It has been noted that N-aminoethyl maleimide can accelerate the hydrolysis of the succinimide ring, a factor to consider in the stability and handling of such compounds. nih.gov The reaction of N-substituted succinimides with hydroxylamine (B1172632) to open the imide ring has also been explored as a route to hydroxamic acid derivatives. mdpi.combeilstein-archives.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Succinic Anhydride | Aniline (B41778) | N-Phenylsuccinimide | nih.gov |

| Amine/Hydrazide | Succinic Anhydride | N-Substituted Succinimide | mdpi.com |

| Isolated Compound | N-Benzylmaleimide | Succinimide Derivative | nih.gov |

Advanced Synthetic Approaches and Reaction Conditions

Modern synthetic chemistry offers several advanced techniques to improve the efficiency, yield, and environmental impact of chemical reactions. These methods are increasingly being applied to the synthesis of succinimide derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of succinimide synthesis, microwave irradiation has been shown to significantly reduce reaction times compared to traditional heating methods. For example, the synthesis of N-phenylsuccinimide from aniline and succinic anhydride can be achieved in just four minutes using a domestic microwave oven, yielding moderate results. nih.gov This rapid and efficient method is well-suited for teaching laboratories and can be applied to the synthesis of various N-substituted succinimides. nih.gov The use of a Lewis acid catalyst, such as TaCl5-silica gel, under microwave irradiation can also facilitate the preparation of imides from their corresponding anhydrides in a solvent-free manner. organic-chemistry.org

| Reaction | Conditions | Advantages | Reference |

| Aniline + Succinic Anhydride | Domestic Microwave (4 min) | Reduced reaction time | nih.gov |

| Anhydride + Amine | TaCl5-silica gel, Microwave | Solvent-free, Lewis acid catalysis | organic-chemistry.org |

Organocatalysis and metal catalysis provide highly selective and efficient routes for the derivatization of succinimides.

Organocatalysis: Organocatalytic Michael additions are a key strategy for introducing substituents onto the succinimide ring. nih.gov For example, the addition of ketones to N-substituted aryl-maleimides can be catalyzed by L-isoleucine and KOH to produce succinimide products. nih.gov Cinchona-derived thiourea (B124793) has been used as an organocatalyst for the sulfenylation of β-naphthols with N-(arylthio)succinimide. beilstein-journals.org

Metal-Catalysis: Transition metal catalysis offers powerful methods for C-H functionalization and coupling reactions. Ruthenium(II)-catalyzed C-H activation of chromones with maleimides has been used to synthesize succinimide-containing chromones. acs.org Rhodium(III)-catalyzed oxidative cross-coupling at the C5 position of chromones with alkenes is another example of metal-catalyzed derivatization. acs.org Manganese pincer complexes can catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, with hydrogen gas as the only byproduct, making the process atom-economical. organic-chemistry.org Rhodium-catalyzed asymmetric transfer hydrogenation has been employed for the stereodivergent synthesis of chiral succinimides. nih.gov

| Catalyst Type | Reaction | Substrates | Product | Reference |

| Organocatalyst (L-isoleucine/KOH) | Michael Addition | Ketones, N-aryl-maleimides | Substituted Succinimides | nih.gov |

| Metal Catalyst (Manganese pincer complex) | Dehydrogenative Coupling | Diols, Amines | Cyclic Imides | organic-chemistry.org |

| Metal Catalyst (Ruthenium(II)) | C-H Activation | Chromones, Maleimides | Succinimide-containing Chromones | acs.org |

| Metal Catalyst (Rhodium) | Asymmetric Transfer Hydrogenation | - | Chiral Succinimides | nih.gov |

Stereoselective Synthesis and Enantiopure Compound Preparation

A plausible and effective strategy for establishing the chiral center at the 2-position of the succinimide ring involves the use of a chiral auxiliary . Evans' oxazolidinone auxiliaries, for instance, are widely employed to direct stereoselective alkylation reactions. wikipedia.orgresearchgate.net In a hypothetical pathway, a chiral oxazolidinone can be acylated with a succinic acid monoester. The resulting imide can then be deprotonated to form a chiral enolate, which subsequently undergoes a diastereoselective reaction with a suitable electrophile to introduce the desired substituent. However, for introducing an aryl group like 3,5-dibromophenyl, a direct alkylation is not feasible.

A more viable approach would involve the asymmetric synthesis of a precursor, namely 2-(3,5-dibromophenyl)succinic acid. One potential method is the alkylation of a chiral iron succinoyl complex . The complex, [(η⁵-C₅H₅)Fe(CO)(PPh₃)COCH₂CH₂CO₂Buᵗ], can be deprotonated and then reacted with an appropriate electrophile. rsc.org While direct arylation might be challenging, this method is highly effective for generating α-alkyl succinic acid derivatives with high enantiopurity. rsc.org

Another powerful technique is asymmetric hydrogenation . The enantioselective hydrogenation of a 3-(3,5-dibromophenyl)maleimide precursor, catalyzed by a chiral rhodium or iridium complex, could directly yield the corresponding chiral succinimide. This approach has proven successful for a variety of 3-aryl and 3-methyl maleimides, achieving high yields and excellent enantioselectivities.

Once the chiral 2-(3,5-dibromophenyl)succinic acid or a suitable derivative is obtained, cyclization to the succinimide can be achieved through standard methods, such as treatment with a dehydrating agent like acetic anhydride or a carbodiimide.

The final step in the synthesis of the target molecule is N-amination . This can be accomplished through electrophilic amination of the pre-formed chiral succinimide. Reagents such as O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) in the presence of a base like sodium hydride have been shown to be effective for the N-amination of related imides, such as 2-oxazolidinones. nih.gov This reaction would introduce the amino group onto the nitrogen atom of the succinimide ring, yielding the final product, N-Amino-2-(3,5-dibromophenyl)succinimide.

The table below summarizes potential key intermediates and reagents for a proposed stereoselective synthesis.

| Step | Intermediate/Reagent | Purpose |

| 1 | Chiral Auxiliary (e.g., Evans' oxazolidinone) | To induce stereoselectivity in the formation of the 2-arylsuccinic acid precursor. |

| 2 | 2-(3,5-dibromophenyl)succinic acid | Key chiral precursor for the succinimide ring. |

| 3 | Acetic Anhydride or Carbodiimide | For the cyclization of the succinic acid derivative to form the succinimide ring. |

| 4 | O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) | For the electrophilic N-amination of the chiral succinimide. |

It is important to note that the development of a specific protocol would require experimental optimization of reaction conditions, including solvent, temperature, and catalyst choice, to achieve the desired stereoselectivity and yield.

Purification and Isolation Techniques in Succinimide Synthesis

The purification and isolation of the target compound, N-Amino-2-(3,5-dibromophenyl)succinimide, and its intermediates are critical for obtaining a product of high purity. The polar nature of the succinimide ring, combined with the presence of bromine atoms and an amino group, necessitates the use of appropriate purification techniques.

Column chromatography is a fundamental technique for the separation of succinimide derivatives from reaction mixtures. Due to the polarity of the target compound, a polar stationary phase like silica (B1680970) gel would be suitable. The choice of eluent system is crucial; a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically employed. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities. For highly polar and basic compounds, the addition of a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent can help to reduce tailing and improve peak shape on silica gel.

Recrystallization is another powerful method for purifying solid succinimide derivatives. The principle of this technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and may require screening of various solvents or solvent mixtures to find the optimal conditions. The slow cooling of the saturated solution is generally preferred to obtain larger and purer crystals.

Acid-base extraction can be a useful technique for separating the N-aminosuccinimide product from non-basic impurities. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution, the basic N-amino group will be protonated, causing the compound to move into the aqueous phase. The aqueous layer can then be separated, and after basification, the pure product can be extracted back into an organic solvent.

The following table outlines common purification techniques and relevant considerations for succinimide derivatives.

| Purification Technique | Key Considerations |

| Column Chromatography | - Stationary Phase: Silica gel is commonly used. - Eluent System: A gradient of non-polar and polar solvents (e.g., hexane/ethyl acetate). - Additives: For basic compounds, adding a small percentage of triethylamine or ammonia can improve separation. |

| Recrystallization | - Solvent Selection: The solvent should have a high-temperature coefficient for the solubility of the target compound. - Cooling Rate: Slow cooling generally leads to purer crystals. - Seeding: Introducing a seed crystal can initiate crystallization if it is slow to start. |

| Acid-Base Extraction | - pH Adjustment: Careful control of pH is necessary to ensure complete protonation and deprotonation of the amino group. - Solvent Choice: The organic solvent should be immiscible with water and have good solubility for the neutral form of the compound. |

The successful isolation of pure N-Amino-2-(3,5-dibromophenyl)succinimide would likely involve a combination of these techniques, for instance, an initial purification by column chromatography followed by a final purification step of recrystallization to obtain a highly pure, crystalline product.

Chemical Reactivity and Transformation Mechanisms of N Amino 2 3,5 Dibromophenyl Succinimide

Reactivity of the Succinimide (B58015) Moietyresearchgate.net

The succinimide ring, a five-membered cyclic imide, is characterized by two carbonyl groups that render the adjacent carbon atoms electrophilic. researchgate.net This inherent reactivity makes the succinimide moiety susceptible to various chemical transformations, particularly nucleophilic attack and hydrolysis. researchgate.netclockss.org

Nucleophilic Reactions on the Succinimide Ringnih.gov

The carbonyl carbons of the succinimide ring are prime targets for nucleophiles. These reactions typically proceed via a ring-opening mechanism, where the nucleophile attacks one of the carbonyl groups, leading to the cleavage of an amide bond. clockss.org The regioselectivity of the attack can sometimes be influenced by the substituent on the ring.

A wide array of nucleophiles can react with the succinimide ring. clockss.org Primary and secondary amines, both aliphatic and aromatic, are particularly effective, often resulting in the formation of diamides in good yields. clockss.org Studies on related succinimide structures show that amines are generally more reactive nucleophiles than hydroxide (B78521) or alkoxide anions. clockss.org Other nucleophiles such as hydrazines, alcohols, and organometallic reagents also react with the succinimide core, leading to ring-opened products. clockss.org In the case of organometallic reagents like Grignard or organolithium compounds, the reaction can yield amido ketones, although side reactions can occur due to the basicity of the reagents. clockss.org

Table 1: Examples of Nucleophilic Reactions on the Succinimide Ring

| Nucleophile | Product Type | Reaction Details |

|---|---|---|

| Primary/Secondary Amines | Diamides | Ring-opening reaction, often selective for the less sterically hindered carbonyl group. clockss.org |

| Alcohols (Methanolysis) | Ester Amides | Can occur under mild conditions, for example, on silica (B1680970) gel, but may result in a mixture of products. clockss.org |

| Organocerium Reagents | Amido Ketones | Used to avoid side reactions associated with more basic organometallic reagents, yielding moderate amounts of the desired product. clockss.org |

Hydrolysis Pathways and Stability Considerationsnih.gov

The rate of hydrolysis is influenced by pH, with the reaction being catalyzed by both acid and base. In neutral or weakly acidic conditions (e.g., pH 6.0), the opened succinimide ring can partially close, establishing an equilibrium between the open and closed forms. nih.gov The stability of the succinimide ring is also affected by the nature of its substituents. Electron-withdrawing groups can influence the electrophilicity of the carbonyl carbons and thus the rate of hydrolysis. nih.gov In the context of antibody-drug conjugates, it has been shown that substituents on the linker can facilitate hydrolysis to achieve a more stable, open-ring form. nih.gov Computational studies have modeled the nucleophilic attack of water and hydroxide ions on the carbonyl carbon, confirming that hydrolysis leads to the formation of aspartic acid derivatives in related systems. rsc.org

Reactivity of the 3,5-Dibromophenyl Substituentontosight.ai

The 3,5-dibromophenyl group attached to the succinimide ring provides sites for aromatic substitution and cross-coupling reactions, significantly expanding the synthetic utility of the parent molecule.

Electrophilic Aromatic Substitution Reactionswikipedia.org

The benzene (B151609) ring of the 3,5-dibromophenyl substituent can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the two bromine atoms and the succinimide-containing alkyl group.

Directing Effects : Bromine is an ortho-, para-directing, yet deactivating group. The two bromine atoms at positions 3 and 5 will direct incoming electrophiles to the positions ortho and para relative to themselves. The alkyl-succinimide substituent at position 1 is generally considered an ortho-, para-directing group, though it is deactivating due to the electron-withdrawing nature of the imide.

Predicted Reactivity : The positions available for substitution are C2, C4, and C6.

Positions C2 and C6 are ortho to the succinimide group and ortho to one bromine atom and para to the other.

Position C4 is para to the succinimide group and meta to both bromine atoms. Given the ortho-, para-directing nature of all substituents, the substitution is most likely to occur at the C2, C4, and C6 positions. However, the two bromine atoms strongly deactivate the ring, making harsh reaction conditions necessary. Steric hindrance from the bulky succinimide group might disfavor substitution at the C2 and C6 positions, potentially making the C4 position a more likely site for attack, despite being meta to the deactivating bromine atoms. Common SEAr reactions include nitration (using nitric and sulfuric acid) and further halogenation (e.g., with Br₂ and a Lewis acid catalyst). masterorganicchemistry.comlibretexts.org

Cross-Coupling Reactions at Brominated Positionswikipedia.org

The carbon-bromine bonds on the phenyl ring are ideal sites for transition metal-catalyzed cross-coupling reactions. youtube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions are most common for aryl bromides. nih.govyoutube.com

The two bromine atoms at the C3 and C5 positions can be sequentially or simultaneously replaced by various groups, depending on the reaction conditions and stoichiometry of the reagents. This allows for the introduction of a wide range of functionalities onto the aromatic ring.

Table 2: Potential Cross-Coupling Reactions at Brominated Positions

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd(OAc)₂ / Base | C-C (Aryl-Alkenyl) wikipedia.org |

| Stille Coupling | Organostannane (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst / Base | C-C (Aryl-Alkynyl) |

Transformations Involving the N-Amino Group

The N-amino (N-NH₂) group imparts unique reactivity to the succinimide nitrogen, distinguishing it from simple N-alkyl or N-aryl succinimides. This group can act as a nucleophile and can be a precursor for various other nitrogen-containing functionalities.

The lone pair of electrons on the terminal nitrogen atom allows it to participate in nucleophilic reactions. For instance, it can be acylated by reacting with acid chlorides or anhydrides to form N-acylamino derivatives. Another key transformation is reductive amination, where the N-amino group could react with aldehydes or ketones to form a hydrazone intermediate, which can then be reduced to a substituted hydrazine (B178648) derivative. nih.gov

Drawing parallels from the chemistry of related N-amino imides like N-aminophthalimide, the N-amino group can also be involved in reactions like diazotization when treated with nitrous acid, which could lead to a variety of subsequent transformations. Furthermore, reactions with reagents like hydroxylamine (B1172632) can lead to complex rearrangements or further functionalization. mdpi.com The synthesis of related compounds often involves the reaction of a precursor with hydrazine, highlighting the reactivity of this functional group. mdpi.com

General Reaction Mechanisms in Related Succinimide Chemistry

The succinimide ring is a versatile scaffold that participates in a variety of chemical transformations. The presence of the N-amino group and the dibromophenyl ring in N-Amino-2-(3,5-dibromophenyl)succinimide introduces additional layers of reactivity. The general mechanisms applicable to this class of compounds are detailed below.

The carbonyl groups of the succinimide ring are electrophilic and susceptible to attack by nucleophiles. This can lead to the opening of the five-membered ring.

A common reaction is the hydrolysis of the imide ring, which can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of a water molecule or a hydroxide ion on one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent proton transfer and ring cleavage result in the formation of a succinamic acid derivative.

Another significant ring-opening reaction involves the use of amines or hydroxylamine. mdpi.combeilstein-archives.org For instance, the reaction of N-substituted succinimides with hydroxylamine can yield N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org This transformation is particularly favorable when the pKa of the initial amine used for the imide synthesis is lower than the pKa of hydroxylamine. mdpi.combeilstein-archives.org The general steps for the reaction with a generic nucleophile (NuH) are as follows:

Nucleophilic Attack: The nucleophile attacks one of the carbonyl carbons of the succinimide ring.

Formation of a Tetrahedral Intermediate: An unstable tetrahedral intermediate is formed.

Ring Opening: The ring opens by the cleavage of a carbon-nitrogen bond, leading to the formation of a stable amide product.

| Reaction Type | Reagents | Product Type | Conditions |

| Hydrolysis | Water (acid or base catalyzed) | Succinamic acid derivative | Varies (pH, temperature) |

| Aminolysis | Amines | N-substituted succinamide | Varies |

| With Hydroxylamine | Hydroxylamine | N-hydroxybutaneamide derivative | Mild conditions |

This table provides a generalized overview of ring-opening reactions common to succinimide derivatives.

The carbon atom adjacent to the carbonyl group (α-carbon) in the succinimide ring can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at the α-position. However, in the case of N-Amino-2-(3,5-dibromophenyl)succinimide, the 2-position is already substituted with the dibromophenyl group, making further substitution at this position less likely unless a rearrangement occurs.

The N-amino group (-NH2) attached to the succinimide nitrogen is nucleophilic and can participate in a range of reactions.

Acylation: The N-amino group can be acylated by reacting with acyl chlorides or anhydrides to form N-acylamino-succinimide derivatives.

Schiff Base Formation: Reaction with aldehydes or ketones can lead to the formation of the corresponding N-iminosuccinimide (a Schiff base). This reaction typically involves the initial nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration. libretexts.org

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would be expected to convert the N-amino group into a diazonium salt. However, N-nitrosoamines are a potential product from secondary amines. youtube.com

The 3,5-dibromophenyl group is generally deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine atoms and the succinimide ring. However, under forcing conditions, further substitution might be possible, directed to the ortho and para positions relative to the existing bromine atoms (i.e., positions 2, 4, and 6).

The carbonyl groups of the succinimide ring can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4). This would typically lead to the reduction of the carbonyls to alcohols and potentially the opening of the ring to form a diol and an amine.

Inability to Fulfill Request for Spectroscopic Analysis of N-Amino-2-(3,5-dibromophenyl)succinimide

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and public repositories, it has been determined that the specific experimental spectroscopic data required to generate the requested article on "N-Amino-2-(3,5-dibromophenyl)succinimide" is not publicly available.

The investigation included targeted searches for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published experimental ¹H NMR or ¹³C NMR data, including chemical shifts, coupling constants, or analyses using advanced 2D NMR techniques for this specific compound could be located.

Infrared (IR) Spectroscopy: No experimental IR spectra detailing the vibrational mode assignments for N-Amino-2-(3,5-dibromophenyl)succinimide are available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: There is no accessible experimental UV-Vis spectroscopic data that would allow for an analysis of the electronic transitions of this compound.

Mass Spectrometry (MS): While predicted mass-to-charge ratios for various adducts of the molecule are available in databases such as PubChem, no experimental mass spectra or detailed fragmentation analyses have been published. uni.lu

The search did yield general information on spectroscopic methods and data for structurally related compounds, such as other succinimide derivatives or brominated aromatic compounds. However, this information is not sufficient to construct a scientifically accurate and detailed analysis for the specific chemical entity "N-Amino-2-(3,5-dibromophenyl)succinimide" as requested. The strict adherence to the provided outline, which necessitates specific research findings and data tables for this compound, cannot be met.

A significant indicator of the scarcity of data for such specific chemical compounds is the policy of some chemical suppliers who provide rare chemicals without analytical data, placing the responsibility of identity and purity confirmation on the researcher. sigmaaldrich.com This suggests that detailed characterization data for many such compounds may not be published or readily accessible.

Therefore, due to the lack of available scientific data, it is not possible to generate the authoritative and detailed article as per the user's instructions. Any attempt to do so would require speculation and the use of generalized data, which would not be scientifically accurate for the specified compound and would violate the core requirements of the request.

Advanced Spectroscopic Characterization of N Amino 2 3,5 Dibromophenyl Succinimide

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction study for N-Amino-2-(3,5-dibromophenyl)succinimide has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. While the molecular formula (C₁₀H₈Br₂N₂O₂) and connectivity of the compound are known, the precise three-dimensional arrangement of the atoms in the solid state, including detailed bond lengths, bond angles, and crystal packing information, remains to be experimentally determined and published.

The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, does not currently contain an entry for N-Amino-2-(3,5-dibromophenyl)succinimide.

Consequently, detailed crystallographic data tables, which would typically include unit cell parameters, space group, and specific atomic coordinates, are not available. Further research, specifically the successful growth of single crystals suitable for X-ray analysis, is required to elucidate the solid-state structure of this compound. Such a study would provide invaluable insights into its molecular geometry and intermolecular interactions.

Computational and Theoretical Chemistry Studies on N Amino 2 3,5 Dibromophenyl Succinimide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms, molecules, and the condensed phases. mdpi.com DFT has become a primary tool in computational chemistry and materials science for its favorable balance of accuracy and computational cost. nih.gov It is used to determine a molecule's optimized geometry, electronic properties, and other chemical and physical characteristics.

Prediction of Molecular Conformations and Energetics

A critical aspect of computational chemistry is the prediction of a molecule's stable three-dimensional arrangements, known as conformations. By performing geometry optimization, researchers can identify the lowest energy (most stable) conformation of a molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.

For a molecule like N-Amino-2-(3,5-dibromophenyl)succinimide, this analysis would reveal the preferred spatial orientation of the 3,5-dibromophenyl group relative to the succinimide (B58015) ring. The calculations would also provide the relative energies of different stable or metastable conformations, indicating which are most likely to exist at a given temperature. While specific energetic data for this compound is not available, such studies on related molecules involve comparing the relative stabilities of various isomers or conformers. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govkau.edu.sa

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. For N-Amino-2-(3,5-dibromophenyl)succinimide, a HOMO-LUMO analysis would identify the regions of the molecule where electron donation and acceptance are most likely to occur, providing insights into its potential reaction mechanisms. For instance, in similar molecules, the HOMO is often located on the electron-rich parts of the structure, while the LUMO is on the electron-deficient parts. kau.edu.sa

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting various types of spectra. By simulating these properties, researchers can corroborate experimental findings, assign spectral peaks to specific molecular motions or electronic transitions, and understand how molecular structure influences spectroscopic behavior.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating molecular structure. Theoretical calculations, often using methods like Gauge-Independent Atomic Orbital (GIAO), can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations provide a theoretical spectrum that can be compared with experimental data to confirm structural assignments. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Discrepancies between calculated and experimental shifts can sometimes reveal subtle structural features or solvent effects.

Vibrational Frequency Analysis (IR)

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule. A theoretical vibrational frequency analysis calculates the frequencies and intensities of these vibrations. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. This analysis is invaluable for assigning the absorption bands observed in an experimental IR spectrum to particular functional groups within the molecule. For the succinimide ring in the target compound, for example, characteristic carbonyl (C=O) stretching frequencies would be predicted.

Molecular Dynamics Simulations and Conformational Analysis

Detailed Research Findings:

Conformational analysis of succinimide derivatives is often performed using Density Functional Theory (DFT) calculations. For instance, studies on similar structures, such as 3-methoxysuccinimide, have utilized DFT methods like B3LYP/6-311++G(d,p) to investigate rotational barriers and identify stable conformers. acs.org For N-Amino-2-(3,5-dibromophenyl)succinimide, a similar approach would involve mapping the potential energy surface as a function of key dihedral angles. The primary points of rotational freedom would be the bond connecting the phenyl ring to the succinimide ring and the C-N bond of the N-amino group.

The presence of the two bromine atoms on the phenyl ring introduces significant steric hindrance and electrostatic interactions, which would be expected to limit the rotational freedom of the phenyl group relative to the succinimide ring. The most stable conformation would likely involve a non-planar arrangement between the phenyl and succinimide rings to minimize steric clash.

Molecular dynamics simulations, often carried out using force fields like AMBER or CHARMM, would provide insights into the flexibility of the molecule in a simulated environment (e.g., in a solvent). These simulations track the atomic positions over time, revealing the accessible conformations and the vibrational motions of the molecule. For a related class of compounds, N-phenylpyrimidine-4-amine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and understand binding affinities. nih.gov A similar MD study on N-Amino-2-(3,5-dibromophenyl)succinimide would illuminate its dynamic behavior and preferred conformations in solution.

Illustrative Conformational Energy Data

The following table represents hypothetical data from a DFT calculation, illustrating how the relative energy of N-Amino-2-(3,5-dibromophenyl)succinimide might change with the rotation of the phenyl group. The dihedral angle is defined by the atoms C-C-C-N, where the first two carbons are in the phenyl ring and the third carbon and the nitrogen are in the succinimide ring.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 15.2 |

| 30 | 8.5 |

| 60 | 2.1 |

| 90 | 0.0 |

| 120 | 2.4 |

| 150 | 9.1 |

| 180 | 16.5 |

Note: This data is illustrative and intended to represent the type of output from a conformational analysis. Actual values would require specific quantum chemical calculations.

Computational Studies on Reactivity Indices and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule. Reactivity indices derived from conceptual DFT, such as Fukui functions and Parr functions, help in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Detailed Research Findings:

For a molecule like N-Amino-2-(3,5-dibromophenyl)succinimide, the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO) are key to its reactivity. The electron-withdrawing nature of the two carbonyl groups in the succinimide ring, combined with the inductive and resonance effects of the dibromophenyl group, would significantly influence the electronic properties.

Computational studies on similar structures, like N-substituted-4-piperidones with substituted aromatic rings, have shown that substituents on the aromatic ring can modify the distribution of the frontier molecular orbitals. nih.gov A similar investigation into N-Amino-2-(3,5-dibromophenyl)succinimide would likely reveal that the LUMO is distributed over the carbonyl carbons of the succinimide ring, making them susceptible to nucleophilic attack. This is a common feature in succinimide derivatives, which can undergo ring-opening reactions under certain conditions. acs.orgmdpi.com

The Fukui function (f(r)) is a local reactivity descriptor that indicates the propensity of a site in a molecule to undergo a specific type of attack.

f⁺(r) : for nucleophilic attack (where an electron is accepted)

f⁻(r) : for electrophilic attack (where an electron is donated)

f⁰(r) : for radical attack

For N-Amino-2-(3,5-dibromophenyl)succinimide, it would be expected that the f⁺(r) values would be highest on the carbonyl carbons. The N-amino group, with its lone pair of electrons, would be a likely site for electrophilic attack, and this would be reflected in high f⁻(r) values on the nitrogen atom.

Illustrative Reactivity Indices Data

The following table provides hypothetical Fukui function values for selected atoms in N-Amino-2-(3,5-dibromophenyl)succinimide, as would be determined from DFT calculations.

| Atomic Site | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |

| Carbonyl Carbon 1 | 0.185 | 0.012 |

| Carbonyl Carbon 2 | 0.179 | 0.015 |

| Amino Nitrogen | 0.021 | 0.250 |

| Phenyl Carbon (unsubstituted) | 0.033 | 0.045 |

| Phenyl Carbon (attached to Br) | 0.050 | 0.030 |

Note: This data is illustrative. The actual values are dependent on the specific computational method and basis set used.

Studies on reaction pathways for N-substituted succinimides often focus on their synthesis or degradation. mdpi.comresearchgate.net For example, the reaction of succinic anhydride (B1165640) with an amine is a common route to N-substituted succinimides. mdpi.combeilstein-archives.org Theoretical studies can model the transition states and intermediates of such reactions to elucidate the mechanism. For N-Amino-2-(3,5-dibromophenyl)succinimide, a computational study could investigate the mechanism of its formation or its potential reactions, such as the aforementioned ring-opening or reactions involving the N-amino group.

Investigations into the Biological Activities of N Amino 2 3,5 Dibromophenyl Succinimide and Its Analogues

Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. nih.gov Research into N-Amino-2-(3,5-dibromophenyl)succinimide and its analogues has explored their potential to modulate the activity of various enzymes, including those involved in epigenetic regulation.

Histone Methyltransferase Inhibition Potential

While direct studies on N-Amino-2-(3,5-dibromophenyl)succinimide as a histone methyltransferase (HMT) inhibitor are not extensively documented in publicly available research, the broader class of succinimide (B58015) derivatives has been investigated for various enzyme inhibitory activities. nih.gov The structural characteristics of N-Amino-2-(3,5-dibromophenyl)succinimide, featuring a substituted phenyl ring attached to the succinimide core, provide a scaffold that could potentially interact with the substrate-binding sites of HMTs. Further research is required to specifically determine its efficacy and selectivity towards this class of enzymes.

Other Enzyme Targets and Their Modulation

Recent studies have shown that succinimide derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov Research on various succinimide derivatives has demonstrated their ability to inhibit AChE in a competitive manner. nih.gov The inhibitory potency appears to be influenced by the nature and size of the substituents on the succinimide ring, with methyl-substituted derivatives showing greater inhibition than their ethyl-substituted counterparts. nih.gov This suggests that the specific substitutions on the phenyl ring of N-Amino-2-(3,5-dibromophenyl)succinimide could play a significant role in its potential interaction with AChE.

Antimicrobial Activities (e.g., Antifungal, Antibacterial, Antiviral)

Succinimide derivatives are recognized for their potential antimicrobial properties. nih.govontosight.ai The core succinimide structure can be modified with various substituents to enhance its activity against a range of microbial pathogens. ontosight.ai The presence of halogen atoms, such as the bromine in N-Amino-2-(3,5-dibromophenyl)succinimide, can influence the compound's antimicrobial efficacy. ontosight.ai

Investigations into related N-aryl amino acids have shown that these compounds can exhibit significant antibacterial activity. mdpi.com For instance, certain N-(nitrophenyl)-L-proline derivatives have demonstrated broad-spectrum activity against various bacterial strains. mdpi.com The antimicrobial mechanism of some peptides containing D-amino acid substitutions, a feature analogous to the amino group in the target compound, is through the disruption of the cell membrane integrity. nih.gov

Anticonvulsant Properties of Succinimide Derivatives

The most well-documented biological activity of succinimide derivatives is their anticonvulsant effect. nih.govdoaj.org Succinimides are a known class of anticonvulsant drugs primarily used in the treatment of absence seizures. drugs.com Their mechanism of action is believed to involve an increase in the seizure threshold by inhibiting T-type calcium channels and suppressing the characteristic 'spike and wave' discharge in the thalamus. drugs.com

Research on N-amino-3-bromophenylsuccinimide, a close analogue of the title compound, has demonstrated its effectiveness in the maximal electroshock seizure (MES) test. nih.gov This suggests that the presence of a bromine atom on the phenyl ring contributes to its anticonvulsant activity. nih.gov The anticonvulsant profile of succinimide derivatives is highly dependent on the substituents at the 3-position of the pyrrolidine-2,5-dione ring. nih.gov

Table 1: Anticonvulsant Activity of a Succinimide Analogue

| Compound | Test | Activity | Reference |

| N-amino-3-bromophenylsuccinimide (IL-16) | Maximal Electroshock Seizure (MES) | Active | nih.gov |

| N-amino-3-bromophenylsuccinimide (IL-16) | Pentetrazole-induced convulsions | Less active than phensuximide | nih.gov |

| N-amino-3-bromophenylsuccinimide (IL-16) | Strychnine-induced convulsions | Potent activity | nih.gov |

Neuroprotective Effects in Related Chemical Series

Beyond anticonvulsant activity, some compounds with structures related to succinimides have been investigated for their neuroprotective effects. For example, dextromethorphan, an NADPH oxidase inhibitor, has shown anti-inflammatory and neuroprotective properties in animal models of neurodegenerative diseases by mitigating neuronal damage and improving cognitive function. nih.gov While not a direct analogue, this highlights the potential for compounds that modulate neuronal pathways to offer protective benefits. The investigation into acetylcholinesterase inhibition by succinimide derivatives also points towards a potential role in mitigating neurodegenerative processes. nih.gov

Antitumor and Cytostatic Potentials

The succinimide scaffold is also a feature in compounds explored for their antitumor and cytostatic activities. nih.govontosight.ai The presence of specific substituents can confer the ability to interact with biological targets relevant to cancer. ontosight.ai For instance, the introduction of amino side chains to complex heterocyclic structures has been shown to significantly influence their antiproliferative activity. mdpi.com The nature and length of these amino chains can impact cellular uptake and targeting of the nucleus. mdpi.com

In some series of compounds, the presence of electron-withdrawing substituents was found to be crucial for in vivo activity against solid tumors. nih.gov This suggests that the electronic properties of the dibromophenyl group in N-Amino-2-(3,5-dibromophenyl)succinimide could be a determinant of its potential antitumor effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the N-Amino Moiety on Biological Activity

The N-amino group is a critical functional group that can significantly influence the pharmacological profile of the parent succinimide (B58015) molecule. The presence of an amino group attached to the nitrogen of the succinimide ring can introduce several key properties. ontosight.ai It can participate in hydrogen bonding as a hydrogen bond donor, which can be crucial for binding to biological targets like enzymes or receptors. ontosight.airesearchgate.net

Research on various amino acid derivatives and related compounds has shown that the amino group is vital for a range of biological activities, including antimicrobial and antitumor effects. researchgate.netmdpi.com In the context of succinimide derivatives, the N-amino moiety can alter the electronic properties and conformation of the molecule, potentially enhancing its metabolic stability or modifying its pharmacokinetic properties. nih.gov The introduction of this group can lead to novel interactions with biological macromolecules, which is a key strategy in the design of new therapeutic agents. researchgate.net

Influence of the 3,5-Dibromophenyl Substituent on Molecular Interactions

The 3,5-dibromophenyl group attached to the succinimide ring has a profound effect on the molecule's properties. This substituent adds significant steric bulk and increases the hydrophobicity (lipophilicity) of the compound. ontosight.ai The hydrophobicity of a molecule is a key factor in its ability to cross cell membranes and can heavily influence its pharmacokinetic profile and biological activity. nih.gov

The bromine atoms are strong electron-withdrawing groups, which alters the electron distribution across the phenyl ring. Furthermore, bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-protein binding. The specific 3,5-disubstitution pattern positions the bromine atoms symmetrically, which can influence the molecule's fit into a specific binding pocket. Studies on arylsuccinimides have demonstrated that the nature and position of substituents on the benzene (B151609) ring are critical for activities such as anticonvulsant effects, with hydrophobic parameters being a key determinant. nih.gov

Table 1: Influence of Phenyl Ring Substitution on Arylsuccinimide Activity

| Substituent Property | Impact on Biological Activity | Reference |

|---|---|---|

| Hydrophobicity | Increased hydrophobicity of benzene ring substituents often correlates with increased biological activity, but may also increase toxicity. | nih.gov |

| Electronic Effects | Electron-withdrawing or donating groups on the phenyl ring alter the electronic properties, influencing interactions with biological targets. | nih.gov |

| Steric Parameters | The size and shape of the substituent (steric bulk) affect how the molecule fits into a receptor's binding site. | nih.gov |

Role of the Succinimide Ring System in Activity Modulation

The succinimide ring, a five-membered pyrrolidine-2,5-dione structure, is a recognized "privileged scaffold" in medicinal chemistry. researchgate.net This heterocyclic system is present in a wide array of compounds with diverse and significant medicinal properties, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For succinimide derivatives, QSAR models have been successfully applied to understand and predict their anticonvulsant activity. nih.gov

These models typically correlate physicochemical properties (descriptors) of the molecules with their observed activity. Key descriptors for arylsuccinimides include:

Hydrophobic parameters (e.g., logP, fragmental constants fx): These describe the lipophilicity of the molecule or its substituents. For instance, anticonvulsant activity in some arylsuccinimides was found to be highest when the hydrophobic fragmental constants of the benzene ring substituents were within a specific range. nih.gov

Electronic parameters (e.g., Hammett constants): These quantify the electron-donating or electron-withdrawing nature of substituents.

Steric parameters (e.g., Taft parameters, molar refractivity): These describe the size and shape of the substituents.

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) could also be applied. nih.gov CoMFA models build a 3D grid around a set of aligned molecules and calculate steric and electrostatic fields, which are then correlated with biological activity to create a predictive model. nih.gov Such an approach could be used to prioritize the synthesis of novel, more potent derivatives of N-Amino-2-(3,5-dibromophenyl)succinimide.

Conformational Preferences and Their Relation to Activity

The three-dimensional conformation of N-Amino-2-(3,5-dibromophenyl)succinimide is a crucial determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is fundamental to its mechanism of action.

The relative orientation of the 3,5-dibromophenyl ring with respect to the succinimide ring is of particular importance. The rotational barrier around the C-C bond connecting these two rings will determine the preferred conformations. Computational methods, such as molecular docking, are often used to explore the conformational space of a ligand and predict its binding mode within a protein's active site. nih.gov These in silico studies can provide insights into the most likely binding posture and identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The conformational flexibility or rigidity of the molecule can impact its binding affinity and selectivity for a particular target. For this specific molecule, the bulky dibromophenyl group likely imposes significant conformational restrictions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| N-Amino-2-(3,5-dibromophenyl)succinimide |

| N-benzylmaleimide |

Mechanisms of Biological Action and Molecular Interactions

Ligand-Target Binding Affinity and Specificity

The biological activity of a compound is fundamentally dependent on its ability to bind to specific molecular targets, such as proteins or nucleic acids. The affinity and specificity of this binding dictate the compound's potency and potential therapeutic window. For N-Amino-2-(3,5-dibromophenyl)succinimide, specific ligand-target binding affinity data is not extensively available in the public domain. However, research on analogous structures provides a framework for understanding its potential interactions.

Structure-activity relationship (SAR) studies on various succinimide (B58015) derivatives have consistently shown that the nature and position of substituents on the phenyl ring significantly influence their biological activity. nih.govmdpi.com For instance, a study on the antiandrogenic activity of N-(3,5-dichlorophenyl)succinimide, a structurally similar compound, demonstrated its ability to antagonize the androgen receptor (AR). nih.gov This suggests that the di-halogenated phenyl ring is a critical pharmacophoric feature that may facilitate binding to specific receptor pockets. The 3,5-dibromo substitution on the phenyl ring of the title compound likely confers a high degree of lipophilicity and specific steric and electronic properties that guide its interaction with target proteins. nih.gov

The binding affinities of various heterocyclic derivatives, including those with succinimide scaffolds, have been quantified against several targets. These studies highlight the potential for this class of compounds to engage with diverse biological macromolecules.

Table 1: Binding Affinities of Structurally Related Compounds to Biological Targets

| Compound/Derivative Class | Target | Binding Affinity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 1,4-Dihydropyridine Derivatives | 1,4-DHP Calcium Channel Receptors | IC₅₀: 0.43 to 3.49 µM | researchgate.net |

| AB-MECA | Adenosine Receptor A3 (Human) | Kᵢ: 18 nM | |

| N-(3,5-dichlorophenyl)succinimide | Androgen Receptor (AR) | Antagonistic at -5 log M | nih.gov |

This table presents data for related compounds to illustrate potential target classes and binding affinities, not direct data for N-Amino-2-(3,5-dibromophenyl)succinimide.

Molecular Docking and Simulation Studies of Compound-Protein Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. While specific molecular docking studies for N-Amino-2-(3,5-dibromophenyl)succinimide are not detailed in the available literature, research on related succinimide derivatives provides valuable insights into potential binding modes and targets.

Studies on novel maleimide-succinimide derivatives have employed molecular docking to explore their anticancer potential. ekb.eg These analyses identified proteins such as AKT1 (Protein Kinase B) and CDK2 (Cyclin-Dependent Kinase 2) as potential targets. ekb.eg The docking results for these compounds revealed significant binding affinities, with calculated energies indicating stable interactions within the proteins' active sites. ekb.eg The interactions were typically characterized by a network of hydrogen bonds involving the succinimide or maleimide (B117702) carbonyl groups and hydrophobic interactions with amino acid residues in the binding pocket. ekb.egmdpi.com

Similarly, docking studies of other heterocyclic compounds against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have demonstrated that specific interaction patterns are crucial for inhibitory activity. mdpi.com For example, potent inhibitors often form hydrogen bonds with key residues like Cys919 and Asp1046 in the VEGFR-2 active site. mdpi.com Given the structural elements of N-Amino-2-(3,5-dibromophenyl)succinimide, including hydrogen bond-accepting carbonyl groups and a bulky hydrophobic dibromophenyl group, it is plausible that it could engage with protein kinase active sites in a similar manner. nih.gov

Table 2: Molecular Docking Results for Related Succinimide and Heterocyclic Derivatives

| Compound Class | Protein Target | Affinity Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Maleimide-Succinimide Derivatives | AKT1 | -16.112 | Not Specified | ekb.eg |

| Maleimide-Succinimide Derivatives | CDK2 | -21.342 | Not Specified | ekb.eg |

| Cyanopyridone Derivatives | VEGFR-2 | -15.2 | Cys1045, Asp1046, Glu885 | mdpi.com |

This table summarizes findings from docking studies on related compounds to suggest potential interaction mechanisms, as direct data for N-Amino-2-(3,5-dibromophenyl)succinimide is not available.

Elucidation of Intracellular Signaling Pathway Modulation

The binding of a compound to its molecular target can trigger a cascade of downstream events, leading to the modulation of intracellular signaling pathways. These pathways govern fundamental cellular processes such as proliferation, apoptosis, and differentiation. The specific pathways modulated by N-Amino-2-(3,5-dibromophenyl)succinimide have yet to be experimentally elucidated. However, based on the potential targets identified for related compounds, we can infer possible mechanisms.

If N-Amino-2-(3,5-dibromophenyl)succinimide interacts with protein kinases like AKT1 or CDK2, as suggested by docking studies on similar scaffolds, it could significantly impact major signaling networks. ekb.eg

PI3K/AKT Pathway: AKT1 is a central node in this pathway, which is critical for promoting cell survival and proliferation. Inhibition of AKT1 would likely lead to decreased cell viability and could be a mechanism for potential anticancer activity.

Cell Cycle Regulation: CDK2 is a key regulator of the cell cycle, specifically the G1/S phase transition. Inhibition of CDK2 would cause cell cycle arrest, preventing cell division. ekb.eg

Furthermore, the demonstrated antiandrogenic activity of the related compound N-(3,5-dichlorophenyl)succinimide points towards the modulation of hormone receptor signaling pathways. nih.gov By antagonizing the androgen receptor, such compounds can inhibit the expression of androgen-responsive genes, a key strategy in treating prostate cancer. nih.gov The ubiquitin-proteasome pathway, which is crucial for protein degradation and cell cycle control, is another system potentially affected by succinimide derivatives, as these compounds have been investigated as enzyme inhibitors. nih.govuni.lu

Cellular Uptake and Distribution Mechanisms

For a compound to exert its biological effect on intracellular targets, it must first cross the cell membrane. The mechanisms governing the cellular uptake and subsequent distribution of N-Amino-2-(3,5-dibromophenyl)succinimide are not specifically documented. However, its physicochemical properties allow for informed hypotheses.

The process of cellular uptake can occur through several mechanisms, including passive diffusion, facilitated diffusion, and active transport, as well as various forms of endocytosis like macropinocytosis and clathrin-mediated endocytosis. nih.govmdpi.com For small molecules, passive diffusion is often a primary route, driven by a concentration gradient and the molecule's lipophilicity. The presence of the bulky and hydrophobic 3,5-dibromophenyl group in N-Amino-2-(3,5-dibromophenyl)succinimide likely enhances its lipid solubility, which would favor its passage across the lipid bilayer of the cell membrane. nih.gov

Molecular Basis of Observed Biological Effects

The broad spectrum of biological activities reported for the succinimide class of compounds, such as anticonvulsant and anticancer effects, stems from their interaction with a variety of molecular targets. nih.govnih.gov The molecular basis for the effects of N-Amino-2-(3,5-dibromophenyl)succinimide can be postulated by integrating the information on its structure and the known mechanisms of related compounds.

The anticonvulsant activity, which is a hallmark of many succinimide drugs, is often attributed to the modulation of voltage-gated ion channels in the central nervous system. While the precise target for many succinimide anticonvulsants is not always clear, they are thought to act on T-type calcium channels or sodium channels, reducing neuronal excitability. The structural features of N-Amino-2-(3,5-dibromophenyl)succinimide are consistent with those of other anticonvulsant succinimides. pharmacy180.commdpi.comacs.org

The potential for anticancer activity, as suggested by studies on related derivatives, likely arises from a combination of factors. nih.govekb.eg This could include:

Inhibition of Protein Kinases: As discussed, targeting kinases like AKT1, CDK2, or VEGFR-2 could disrupt signaling pathways essential for cancer cell growth, survival, and angiogenesis. ekb.egmdpi.com

Induction of Apoptosis: By inhibiting pro-survival pathways or activating pro-apoptotic pathways, the compound could trigger programmed cell death in cancer cells.

Hormone Receptor Antagonism: In hormone-dependent cancers like prostate cancer, antagonism of the androgen receptor could be a primary mechanism of action. nih.gov

Advanced Applications and Research Utilities of N Amino 2 3,5 Dibromophenyl Succinimide

Role as a Biochemical Tool in Enzyme Regulation Studies

The succinimide (B58015) scaffold is a known component in molecules designed to interact with enzymes. For instance, various succinimide derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase. nih.govnih.gov The N-amino group on N-Amino-2-(3,5-dibromophenyl)succinimide provides a key point for potential interactions within an enzyme's active site, possibly acting as a hydrogen bond donor.

A study on racemic 2-amino-N-substituted succinimide derivatives revealed their potential as anticonvulsant agents, indicating that this class of compounds can interact with neurological targets. nih.gov This further supports the potential for N-Amino-2-(3,5-dibromophenyl)succinimide to be explored for its effects on various enzymes and receptors in the central nervous system.

Table 1: Potential Enzyme Interactions of N-Amino-2-(3,5-dibromophenyl)succinimide Based on Structural Features

| Structural Feature | Potential Interaction with Enzyme Active Sites |

| N-amino group | Hydrogen bond donor |

| Succinimide ring | Core scaffold for binding, potential for hydrogen bonding |

| 3,5-dibromophenyl group | Hydrophobic interactions, steric influence |

| Bromine atoms | Halogen bonding, enhanced binding affinity |

Application in the Development of Chemical Probes

The structure of N-Amino-2-(3,5-dibromophenyl)succinimide lends itself to the development of chemical probes for studying biological systems. The N-amino group provides a reactive handle for the attachment of reporter molecules, such as fluorophores or biotin, without significantly altering the core scaffold that may be responsible for target binding.

Furthermore, the succinimide ring itself can be a target for covalent modification, a strategy sometimes employed in the design of activity-based probes. The reactivity of the succinimide can be tuned by the substituents on the phenyl ring. The presence of two bromine atoms on the phenyl ring could also be exploited for radiolabeling, allowing for the development of probes for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Potential in Material Science and Electronic Materials Research

While direct studies on the material science applications of N-Amino-2-(3,5-dibromophenyl)succinimide are not documented, compounds containing dibromophenyl groups are of interest in this field. Brominated compounds are widely used as flame retardants in polymers. The incorporation of N-Amino-2-(3,5-dibromophenyl)succinimide into a polymer backbone could potentially enhance its fire-retardant properties.

The aromatic nature of the dibromophenyl group, coupled with the polar succinimide ring, suggests that this molecule could be investigated for its electronic properties. Organic compounds with tailored electronic characteristics are crucial for the development of new materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific arrangement of electron-withdrawing bromine atoms and the electron-donating amino group could lead to interesting charge-transfer properties.

Utility as a Building Block in Complex Chemical Synthesis

N-Amino-2-(3,5-dibromophenyl)succinimide can serve as a versatile starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. The N-amino group can be readily derivatized or can participate in cyclization reactions to form fused ring systems.

The succinimide ring can undergo various transformations. For example, it can be opened to reveal a succinamic acid derivative, which can then be further modified. The bromine atoms on the phenyl ring are ideal handles for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide variety of substituents. This would enable the creation of a library of diverse compounds for screening in drug discovery or for the development of new materials with tailored properties.

The synthesis of various succinimide derivatives is a topic of ongoing research, highlighting their importance as precursors in medicinal chemistry and material science. nih.gov The unique combination of functional groups in N-Amino-2-(3,5-dibromophenyl)succinimide makes it a valuable building block for accessing novel chemical space.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The advancement of N-Amino-2-(3,5-dibromophenyl)succinimide from a laboratory curiosity to a viable research tool or therapeutic lead is contingent on the development of efficient and scalable synthetic routes. Future research will likely focus on moving beyond classical condensation reactions, which may have limitations in terms of yield, purity, and environmental impact.

Exploration into novel synthetic strategies could include:

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. For the synthesis of N-Amino-2-(3,5-dibromophenyl)succinimide, a flow-based approach could streamline the multi-step process, from the formation of the succinimide (B58015) ring to the introduction of the dibromophenyl and amino moieties.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.com The application of microwave irradiation to key steps in the synthesis of N-Amino-2-(3,5-dibromophenyl)succinimide could prove to be a more efficient alternative to conventional heating methods. mdpi.com

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled stereoselectivity and reduce the need for protecting groups. Identifying or engineering an enzyme capable of acting on a precursor to N-Amino-2-(3,5-dibromophenyl)succinimide could represent a significant breakthrough in its green and efficient production.

Design and Synthesis of Advanced Analogues with Enhanced Specificity

To improve the biological activity and specificity of N-Amino-2-(3,5-dibromophenyl)succinimide, the design and synthesis of advanced analogues will be a critical area of future research. A systematic structure-activity relationship (SAR) study would be the cornerstone of this effort.

Key strategies for designing advanced analogues include:

Scaffold Hopping: Replacing the succinimide core with other heterocyclic scaffolds, such as oxadiazoles (B1248032) or pyrimidines, could lead to novel compounds with improved pharmacokinetic properties or different target engagement profiles. nih.govresearchgate.net

Bioisosteric Replacement: The bromine atoms on the phenyl ring are key features. Replacing them with other halogen atoms (e.g., chlorine, fluorine) or with bioisosteric groups (e.g., trifluoromethyl) could modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.

Introduction of Diverse Substituents: The amino group on the succinimide ring provides a handle for further derivatization. Introducing a variety of substituents at this position could lead to analogues with altered solubility, cell permeability, and target-binding affinity.

| Analogue | Modification | Predicted Property Enhancement |

| Analogue A | Replacement of dibromo with dichloro | Increased metabolic stability |

| Analogue B | Addition of a morpholine (B109124) ring to the N-amino group | Improved aqueous solubility |

| Analogue C | Scaffold hop to a hydantoin (B18101) core | Altered target binding profile |

| Analogue D | Introduction of a trifluoromethyl group on the phenyl ring | Enhanced lipophilicity and cell permeability |

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To fully understand the biological effects of N-Amino-2-(3,5-dibromophenyl)succinimide and its analogues, a systems biology approach is necessary. The integration of various "omics" datasets will provide a holistic view of the compound's mechanism of action. frontiersin.orgnih.govnih.gov

Future research should focus on:

Genomics and Transcriptomics: By analyzing changes in gene and RNA expression in cells treated with the compound, researchers can identify the cellular pathways that are modulated. nih.gov This can provide clues about the compound's primary targets and off-target effects. nih.gov

Proteomics: Mass spectrometry-based proteomics can reveal changes in protein expression and post-translational modifications, offering a direct look at the functional consequences of target engagement. mdpi.com

Metabolomics: Studying the metabolic profile of treated cells can uncover downstream effects on cellular metabolism and identify potential biomarkers of activity. mdpi.com

The integrated analysis of these multi-omics datasets will be crucial for building comprehensive models of the compound's biological activity and for identifying potential therapeutic applications. frontiersin.orgnih.gov

Development of Targeted Delivery Systems for Research Applications

For N-Amino-2-(3,5-dibromophenyl)succinimide to be an effective research tool, and for any potential future therapeutic applications, its delivery to specific cells or tissues of interest is paramount. The development of targeted delivery systems can enhance efficacy and minimize potential off-target effects. nih.govnih.govwalshmedicalmedia.com

Emerging trends in this area include:

Nanoparticle-Based Carriers: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. walshmedicalmedia.commedmedchem.com

Surface Functionalization: The surface of these nanoparticles can be decorated with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors on the surface of target cells. walshmedicalmedia.commdpi.com This approach can significantly increase the concentration of the compound at the desired site of action. mdpi.com

Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific stimuli present in the target microenvironment (e.g., pH, enzymes) can provide an additional layer of specificity.

| Delivery System | Targeting Moiety | Proposed Application |

| Liposomes | Anti-EGFR Antibody | Targeted delivery to EGFR-overexpressing cancer cells |